molecular formula C9H8ClN5S B1208945 Tizanidine CAS No. 51322-75-9

Tizanidine

Cat. No. B1208945
CAS RN: 51322-75-9
M. Wt: 253.71 g/mol
InChI Key: XFYDIVBRZNQMJC-UHFFFAOYSA-N
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Description

Tizanidine is a central alpha-2 adrenoceptor agonist and a myotonolytic agent primarily used in the treatment of spasticity associated with cerebral or spinal injury. It is known for its potent action in affecting spinal polysynaptic reflexes, primarily through the agonistic activity at noradrenergic α2 receptors. This results in both direct impairment of excitatory amino acid release from spinal interneurons and inhibition of facilitatory coeruleospinal pathways. Despite its structural and biochemical similarity to clonidine, its cardiovascular properties are mild and transitory relative to its muscle relaxant activity (Wagstaff & Bryson, 1997).

Synthesis Analysis

This compound hydrochloride is synthesized from 4-chloro-2-nitroaniline through a multi-step process. The synthesis involves reduction with Zn/NaOH, cyclization, nitration, and reduction of the nitro group with Fe/HOAc to afford 5-chloro-4-amino-2,1,3-benzothiadiazole. This compound is then subjected to condensation with 1-acetyl-2-imidazolidinone, followed by hydrolysis and HCl salt formation, yielding an overall yield of 46% (Deng Yong, 2005). An improved synthesis method has also been reported, achieving a total yield of 52.4% (Deng Yong, 2006).

Molecular Structure Analysis

The molecular structure of this compound (5CDIBTA) has been analyzed using spectroscopic techniques and semi-empirical molecular calculations. Studies utilizing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectral analysis, along with density functional theory (DFT) calculations, have provided detailed interpretations of the compound's vibrational spectra. This analysis includes the calculation of potential energy distribution (PED), individual atomic charges, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and thermodynamic properties. The electric dipole moment and the first hyperpolarizability values of this compound have also been computed (Sheela et al., 2015).

Chemical Reactions and Properties

This compound hydrochloride has been subjected to various analytical studies to understand its chemical reactions and properties. For instance, a stability-indicating high-performance thin-layer chromatographic method was developed for the analysis of this compound hydrochloride in bulk and formulation, demonstrating its stability under certain conditions and susceptibility to oxidation (Mahadik et al., 2003).

Physical Properties Analysis

The physical properties of this compound, particularly in terms of its pharmacokinetics and metabolism, have been extensively studied. This compound is metabolized mainly by cytochrome P450 1A2, and its oral bioavailability is relatively low. Studies have also highlighted how certain inhibitors can affect its metabolism (Granfors et al., 2004).

Chemical Properties Analysis

In-depth analysis of this compound's chemical properties has been conducted through various methods, including liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). These studies have validated methods for the assay of this compound, providing insights into its chemical stability, quantification, and degradation products (Nirogi et al., 2006).

Scientific Research Applications

Management of Spasticity

Tizanidine is widely recognized for its effectiveness in managing spasticity related to multiple sclerosis (MS), stroke, and spinal cord injury (SCI). It functions as an imidazoline central α2-adrenoceptor agonist. Clinical trials have shown its efficacy to be comparable to baclofen or diazepam, with a favorable global tolerability profile. Additionally, there's evidence suggesting the successful use of this compound monotherapy in spasticity management, and a case study indicated that combination therapy (this compound with baclofen) can effectively control spasticity while managing dose-dependent adverse events, though more research is needed for confirmation (Kamen, Henney, & Runyan, 2008).

Pain Syndromes and Anti-Inflammatory Effects

This compound has shown potential in treating pain syndromes like myofascial pain, lower back pain, and trigeminal neuralgia. It also exhibits analgesic and anti-inflammatory effects in combination with non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their effectiveness while improving gastrointestinal tolerability. This suggests a novel approach for treating nociceptive and inflammatory conditions with improved NSAID tolerability (Jain, Kulkarni, & Singh, 2002).

Emerging Indications

Recent studies have expanded the understanding of this compound's clinical applications. It has been demonstrated to be effective in the management of muscle spasticity due to MS, acquired brain injury, or spinal cord injury. Beyond this, it is clinically effective in various pain syndromes, including myofascial pain, lower back pain, and trigeminal neuralgia. The findings indicate that this compound hydrochloride is particularly useful in patients suffering from spasticity caused by MS, acquired brain injury, or spinal cord injury, and it can also aid those with chronic neck and/or lower back pain with a myofascial component to their pain (Malanga, Reiter, & Garay, 2008).

Other Clinical Applications

Additional research has investigated the use of this compound in various other clinical settings. This includes its role in treating refractory sleep disturbances in disabled children with spastic quadriplegia, where it showed improvement in sleep induction and maintenance (Tanaka et al., 2004). Another study evaluated the antidepressant and anticonvulsant activity of this compound in mice, indicating its potential utility in these areas as well (Patrick et al., 2022).

Mechanism of Action

Target of Action

Tizanidine is a potent, central-acting myotonolytic agent . Its primary targets are the alpha-2 adrenergic receptors . These receptors play a crucial role in the nervous system, particularly in the presynaptic inhibition of motor neurons .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenergic receptors, by acting as an agonist . This interaction results in the presynaptic inhibition of excitatory neurotransmitters . This inhibition reduces the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alpha-2 adrenergic receptor pathway . By acting as an agonist at these receptors, this compound increases presynaptic inhibition, reducing the release of excitatory neurotransmitters . This action primarily affects spinal polysynaptic reflexes , leading to a reduction in muscle spasticity .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is about 2.54 hours, while its inactive metabolites have a half-life of 20-40 hours . This compound is excreted through urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, this compound decreases neuronal firing that promotes muscle spasms . This leads to a decrease in muscle tone and involuntary muscle contractions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect this compound’s action. Concomitant use of this compound and moderate or potent CYP1A2 inhibitors is contraindicated . These inhibitors can increase the concentration of this compound in the body, potentially leading to adverse effects . Furthermore, the drug’s efficacy can be influenced by the individual’s metabolic rate, which can vary based on factors such as age, health status, and genetic factors .

properties

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDIVBRZNQMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64461-82-1 (mono-hydrochloride)
Record name Tizanidine [INN:BAN]
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DSSTOX Substance ID

DTXSID9023679
Record name Tizanidine
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Molecular Weight

253.71 g/mol
Source PubChem
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Physical Description

Solid
Record name Tizanidine
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Solubility

slightly soluble, 1.33e-01 g/L
Record name Tizanidine
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Mechanism of Action

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system.
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CAS RN

51322-75-9
Record name Tizanidine
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Record name 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
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Record name Tizanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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